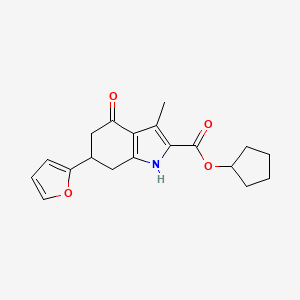![molecular formula C15H15N3O2 B4240383 N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide
描述
N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide, commonly known as BAPTA, is a chemical compound that is used in scientific research as a calcium chelator. BAPTA is a highly specific and potent chelator of calcium ions, which makes it a valuable tool for studying the role of calcium in various cellular processes.
作用机制
BAPTA works by binding to calcium ions and forming a stable complex that prevents the ions from participating in cellular processes. The binding of BAPTA to calcium ions is highly specific and does not interfere with other metal ions such as magnesium or zinc. BAPTA has a high binding affinity for calcium ions, which makes it a potent chelator.
Biochemical and Physiological Effects
BAPTA has been shown to have a variety of biochemical and physiological effects. In neurons, BAPTA can block calcium-dependent neurotransmitter release and inhibit synaptic plasticity. In muscle cells, BAPTA can prevent calcium-dependent contraction. BAPTA has also been shown to inhibit the activation of calcium-dependent enzymes such as calmodulin-dependent protein kinase II (CaMKII) and calcineurin.
实验室实验的优点和局限性
One advantage of using BAPTA in lab experiments is its high specificity for calcium ions. This allows researchers to selectively remove calcium ions from cells without interfering with other metal ions. Another advantage is its high potency, which allows for effective chelation at low concentrations. However, one limitation of using BAPTA is its potential toxicity at high concentrations. BAPTA can also be difficult to work with due to its low solubility in water.
未来方向
There are many potential future directions for research involving BAPTA. One area of interest is the role of calcium in cancer cells. BAPTA has been shown to inhibit the growth and proliferation of cancer cells by blocking calcium-dependent signaling pathways. Another area of interest is the development of new calcium chelators with improved properties such as increased solubility and reduced toxicity. BAPTA and other calcium chelators have the potential to be used as therapeutic agents for a variety of diseases.
科学研究应用
BAPTA is widely used in scientific research as a calcium chelator. Calcium is an important signaling molecule in cells and is involved in many cellular processes such as muscle contraction, neurotransmitter release, and gene expression. BAPTA can be used to study the role of calcium in these processes by selectively removing calcium ions from cells and observing the resulting effects.
属性
IUPAC Name |
N-(2-benzamidoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(12-6-2-1-3-7-12)17-10-11-18-15(20)13-8-4-5-9-16-13/h1-9H,10-11H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSOHKTESYEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)




![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B4240384.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4240397.png)
